molecular formula C19H17ClFNO B12756108 4-(3-Pyridylmethoxymethyl)-2'-fluorobiphenyl hydrochloride CAS No. 109523-97-9

4-(3-Pyridylmethoxymethyl)-2'-fluorobiphenyl hydrochloride

Cat. No.: B12756108
CAS No.: 109523-97-9
M. Wt: 329.8 g/mol
InChI Key: XDQGERMOPYZINT-UHFFFAOYSA-N
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Description

4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride is a chemical compound that features a biphenyl structure with a pyridylmethoxymethyl group and a fluorine atom attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride typically involves multiple steps, including the formation of the biphenyl core, introduction of the fluorine atom, and attachment of the pyridylmethoxymethyl group. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while optimizing reaction conditions to improve yield and reduce costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents for oxidation reactions, and reducing agents for reduction reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield biphenyl derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more hydrogenated derivatives.

Scientific Research Applications

4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. These interactions can modulate various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives with different substituents, such as:

Uniqueness

The uniqueness of 4-(3-Pyridylmethoxymethyl)-2’-fluorobiphenyl hydrochloride lies in the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chlorinated, brominated, or iodinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets .

Properties

CAS No.

109523-97-9

Molecular Formula

C19H17ClFNO

Molecular Weight

329.8 g/mol

IUPAC Name

3-[[4-(2-fluorophenyl)phenyl]methoxymethyl]pyridine;hydrochloride

InChI

InChI=1S/C19H16FNO.ClH/c20-19-6-2-1-5-18(19)17-9-7-15(8-10-17)13-22-14-16-4-3-11-21-12-16;/h1-12H,13-14H2;1H

InChI Key

XDQGERMOPYZINT-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)COCC3=CN=CC=C3)F.Cl

Origin of Product

United States

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